molecular formula C12H23NO3 B1444100 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate CAS No. 1375909-84-4

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate

Cat. No. B1444100
CAS RN: 1375909-84-4
M. Wt: 229.32 g/mol
InChI Key: GFJULGYGNXOOKE-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate” is a chemical compound with the molecular formula C12H23NO3. It is also known as “tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate” and has a molecular weight of 215.29 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a pyrrolidin-1-yl group attached to a propanoate group. The compound also contains a hydroxymethyl group .

Scientific Research Applications

Structural Characterization and Chemical Properties

  • The title compound exhibits an envelope conformation with tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the pyrrolidinone ring, demonstrating the molecular structure's potential for further chemical modifications and applications in organic synthesis (M. F. Mohammat et al., 2008).

Catalytic Applications and Asymmetric Synthesis

  • Studies have explored the compound's role in catalytic asymmetric acylation of alcohols, indicating its utility as a precursor in the synthesis of chirally pure substances. This has implications for the development of pharmaceuticals and fine chemicals (Dai Terakado & T. Oriyama, 2006).

Complex Formation and Metal Coordination Chemistry

  • Research on new oxidovanadium(V) complexes showcases the compound's ability to interact with metals, forming stable complexes that could be significant for catalysis, material science, and potentially therapeutic applications (D. Back et al., 2012).

Reactions and Mechanistic Insights

  • The compound's reactions with enamines, depending on solvent and temperature, lead to the divergent synthesis of pyrrolidines and related structures. This versatility underscores its value in creating a variety of biologically active compounds and understanding reaction mechanisms (E. Rossi et al., 2007).

Enantioselective Synthesis and Neuroactive Compounds

  • Its utilization in the enantioselective synthesis of neuroexcitant analogs emphasizes the compound's potential in designing neuroactive drugs, showcasing the importance of precise stereochemical control in medicinal chemistry (H. Pajouhesh et al., 2000).

Stability and Radical Scavenging

  • The preparation of pyrrolidine nitroxides from tert-butyl derivatives, displaying high resistance to bioreduction, points to applications in radical scavenging, potentially relevant for antioxidant therapy and material stabilization (A. Taratayko et al., 2022).

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, proteins, and nucleic acids, affecting their structure and function. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it may degrade into different metabolites that have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects can be observed, where a specific dosage level triggers significant biological responses. These effects can include alterations in organ function, immune response, and overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biological activity and function. For example, its distribution in specific tissues or organelles can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(11(15)16-12(2,3)4)13-7-5-6-10(13)8-14/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJULGYGNXOOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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